(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure It features a pyrroloquinoline core, which is a fused ring system, and a methoxyphenyl group attached via an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the methoxyphenyl group through an imino linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the methoxyphenyl moiety.
Scientific Research Applications
(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with a different structure and properties.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant and antimicrobial properties.
Thermal Grizzly Aeronaut: A thermal compound used in electronics, highlighting the diversity of applications for organic compounds.
Uniqueness
(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one stands out due to its complex fused ring system and the presence of both imino and methoxyphenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24N2O2/c1-13-10-17-14(2)12-22(3,4)24-20(17)18(11-13)19(21(24)25)23-15-6-8-16(26-5)9-7-15/h6-11,14H,12H2,1-5H3 |
InChI Key |
GPQWNWCVMCGTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)OC)C2=O)C)(C)C |
Origin of Product |
United States |
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